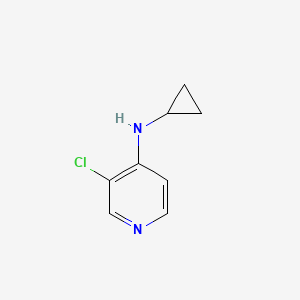

3-chloro-N-cyclopropylpyridin-4-amine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Synthetic and Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged structure in medicinal chemistry. nih.gov Its presence is noted in more than 7000 existing drug molecules, a testament to its favorable properties. nih.gov As an isostere of benzene, the pyridine ring is often incorporated into drug candidates to modulate physicochemical characteristics. nih.gov The nitrogen atom imparts polarity, enhances water solubility, and provides a site for hydrogen bonding, all of which can improve a molecule's bioavailability and pharmacokinetic profile. nih.gov

Pyridine derivatives are not only found in synthetic pharmaceuticals but are also prevalent in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.gov This inherent biological relevance has inspired medicinal chemists to utilize the pyridine nucleus as a starting point for the design and synthesis of novel therapeutic agents. nih.gov The versatility of the pyridine ring allows for its functionalization at various positions, enabling the creation of large libraries of compounds for screening against a multitude of biological targets, including enzymes and receptors. nih.gov This has led to the development of pyridine-containing drugs across a wide range of therapeutic areas.

Exploration of Halogenated Pyridine Derivatives in Chemical Space

The introduction of halogen atoms onto the pyridine scaffold significantly expands its synthetic utility and allows for a deeper exploration of chemical space. Halopyridines are critical building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions and other transformations, allowing for the construction of more complex molecular architectures. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

Despite their importance, the regioselective halogenation of pyridines can be synthetically challenging. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions, often necessitating harsh reaction conditions that may not be compatible with other functional groups present in the molecule. Consequently, significant research has been dedicated to developing novel and milder methods for the selective installation of halogens at specific positions on the pyridine ring. These advancements are crucial for both laboratory-scale synthesis and the large-scale production of active pharmaceutical ingredients and agrochemicals.

Position of 3-chloro-N-cyclopropylpyridin-4-amine within Contemporary Chemical Research

The specific compound, this compound, represents a confluence of the aforementioned structural motifs: a halogenated pyridine core functionalized with a substituted amine. While extensive, dedicated research on this exact molecule is not widely present in peer-reviewed literature, its chemical structure allows for an informed understanding of its likely position in contemporary research. It is primarily recognized as a valuable synthetic intermediate or a building block for the creation of more complex molecules.

The core of the molecule, 4-amino-3-chloropyridine, is a known versatile precursor in the development of pharmaceuticals and agrochemicals. chemimpex.com The chloro- and amino- groups on the pyridine ring offer distinct points for further chemical modification. The N-cyclopropyl group is a feature of significant interest in medicinal chemistry. Cyclopropyl (B3062369) groups are often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency by introducing conformational rigidity and favorable lipophilicity. The synthesis of N-cyclopropyl amines can be achieved through various methods, including copper-promoted reactions with cyclopropylboronic acid. rsc.org

Therefore, this compound is best positioned as a specialized building block, likely utilized in the synthesis of targeted compound libraries for screening in drug discovery and agrochemical development programs. Its structure combines the established utility of the halogenated aminopyridine scaffold with the advantageous properties conferred by the N-cyclopropyl moiety.

Chemical Compound Data

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Use/Role |

| This compound | C₈H₉ClN₂ | 168.62 | Synthetic Intermediate |

| 3-Chloropyridin-4-amine | C₅H₅ClN₂ | 128.56 | Pharmaceutical & Agrochemical Intermediate chemimpex.comnih.gov |

| Pyridine | C₅H₅N | 79.10 | Precursor, Solvent nih.gov |

| Cyclopropylamine (B47189) | C₃H₇N | 57.09 | Synthetic Reagent |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1353101-14-0 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-chloro-N-cyclopropylpyridin-4-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) |

InChI Key |

VMARRUMQRGENMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, a complete picture of the proton and carbon framework of 3-chloro-N-cyclopropylpyridin-4-amine can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Structural Assignment

The structural assignment of This compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (representing the number of protons), and scalar coupling patterns (J-coupling), which reveals neighboring protons. For This compound , the expected signals would correspond to the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns dictated by their positions relative to each other and the nitrogen atom. The cyclopropyl protons would resonate in the upfield region, generally between 0.5 and 3.0 ppm, exhibiting complex splitting due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. The pyridine ring carbons would appear in the aromatic region (typically 100-160 ppm), with the carbon atom attached to the chlorine atom showing a characteristic chemical shift. The carbons of the cyclopropyl group would be found in the aliphatic region (typically 0-40 ppm).

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and establish the connectivity of the molecule, several two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings. Cross-peaks in the COSY spectrum of This compound would confirm the connectivity between adjacent protons on the pyridine ring and within the cyclopropyl moiety. oregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. libretexts.orgpressbooks.pub Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for This compound , based on general chemical shift ranges for similar structural motifs. oregonstate.edupdx.edumdpi.comubc.calibretexts.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine CH | 7.0 - 8.5 | 110 - 150 |

| Pyridine C-Cl | - | 140 - 160 |

| Pyridine C-N | - | 145 - 165 |

| Cyclopropyl CH | 2.0 - 3.0 | 20 - 40 |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 5 - 20 |

| NH | 4.0 - 6.0 | - |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Advanced NMR Applications (e.g., NOESY for Stereochemical Insights, Solid-State NMR)

While the core structure of This compound can be determined by the techniques mentioned above, advanced NMR methods can provide deeper insights.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, regardless of whether they are directly bonded. For molecules with conformational flexibility or stereocenters, NOESY is invaluable for determining the three-dimensional structure. In the case of This compound , NOESY could reveal the preferred orientation of the cyclopropyl group relative to the pyridine ring.

Solid-State NMR: While solution-state NMR is more common for routine characterization, solid-state NMR can provide information about the structure and dynamics of the molecule in the solid phase. This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For This compound (molecular formula C₈H₉ClN₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

| Ion | Calculated Exact Mass |

| [M]⁺ (³⁵Cl) | Value dependent on precise mass of isotopes |

| [M+2]⁺ (³⁷Cl) | Value dependent on precise mass of isotopes |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of This compound would be expected to show characteristic losses, such as the loss of the cyclopropyl group, the chlorine atom, or parts of the pyridine ring. miamioh.edu Analyzing these fragmentation pathways helps to confirm the proposed structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would display characteristic absorption bands for the N-H bond of the amine, the C-N bonds, the C-Cl bond, and the aromatic C-H and C=C/C=N bonds of the pyridine ring. The N-H stretching vibration would appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For This compound , the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C / C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the chemical bonds. For this compound, a hypothetical IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Characteristic IR Peaks for this compound (Hypothetical Data)

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (cyclopropyl) | 3000-3100 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C, C=N (pyridine ring) | 1400-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

Note: This table is based on general spectroscopic principles and data for similar compounds. It does not represent experimentally verified data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be expected to highlight the vibrations of the pyridine ring and the cyclopropyl group.

Expected Characteristic Raman Peaks for this compound (Hypothetical Data)

| Functional Group | **Expected Raman Shift (cm⁻¹) ** | Vibrational Mode |

| C-H (aromatic) | 3050-3150 | Stretching |

| C-H (cyclopropyl) | 2950-3050 | Stretching |

| Pyridine ring | 990-1030 | Ring breathing mode |

| C-Cl | 600-800 | Stretching |

Note: This table is based on general spectroscopic principles and data for similar compounds. It does not represent experimentally verified data for this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Without experimental XRD data, the crystallographic parameters for this compound remain unknown.

Advanced Computational and Theoretical Investigations of 3 Chloro N Cyclopropylpyridin 4 Amine

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For a compound like 3-chloro-N-cyclopropylpyridin-4-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry.

From the electronic structure, various global reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule. Key descriptors that would be determined are presented in Table 1.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | - (I + A) / 2 | Describes the escaping tendency of electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons. |

Where I represents the ionization potential and A is the electron affinity, often approximated by the energies of the HOMO and LUMO, respectively.

These calculations would provide a quantitative basis for understanding the molecule's reactivity in various chemical environments.

Ab initio Calculations for Molecular Energetics and Conformations

Ab initio calculations, which are based on first principles without the use of empirical data, are crucial for determining the precise energetics and conformational landscape of a molecule. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) would be used.

For this compound, these calculations would identify the most stable geometric conformations by exploring the potential energy surface. This involves rotating the cyclopropyl (B3062369) and amine groups relative to the pyridine (B92270) ring to locate energy minima. The relative energies of different conformers would indicate their population at a given temperature.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the chlorine atom, indicating sites susceptible to electrophilic attack.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer insights into the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms based on a force field, MD simulations provide a detailed picture of the accessible conformations in a given environment (e.g., in a solvent like water). This is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site. The simulation would track properties like the root-mean-square deviation (RMSD) to assess structural stability.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The docking algorithm would sample numerous orientations and conformations of the ligand within the binding site and score them based on a scoring function. The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic interactions, with the protein's amino acid residues. These predicted interactions are crucial for understanding the basis of the molecule's potential biological activity.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics and virtual screening have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. These computational techniques leverage the vast amount of chemical and biological data to predict the activity of compounds, identify novel scaffolds, and elucidate the intricate relationships between molecular structure and biological function. For a compound such as this compound, these methodologies provide a powerful framework for exploring its therapeutic potential.

Ligand-Based Virtual Screening (LBVS) for Similarity and Pharmacophore Models

Ligand-based virtual screening (LBVS) operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing a set of known active compounds, LBVS can identify key chemical features responsible for their activity, which can then be used to screen large compound libraries for molecules with similar properties.

One of the primary techniques in LBVS is similarity searching, which involves comparing the molecular fingerprints of a query molecule (in this case, this compound) against a database of compounds. The Tanimoto coefficient is a commonly used metric for this purpose, providing a quantitative measure of similarity.

Another powerful LBVS method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. By developing a pharmacophore model based on known active analogs of this compound, it is possible to screen virtual libraries for novel compounds that fit the model and are therefore likely to be active.

Table 1: Hypothetical Pharmacophore Model for this compound Analogs

| Feature | Type | Location (Relative Coordinates) |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| HBD1 | Hydrogen Bond Donor | Amine Hydrogen |

| AROM1 | Aromatic Ring | Pyridine Ring |

| HYD1 | Hydrophobic | Cyclopropyl Group |

This table represents a hypothetical pharmacophore model based on the chemical structure of this compound, illustrating the key features that would be considered in a ligand-based virtual screening campaign.

Structure-Based Virtual Screening (SBVS) for Target-Ligand Interaction Prediction

When the three-dimensional structure of a biological target is available, structure-based virtual screening (SBVS) becomes a powerful tool for predicting how a ligand will bind. Molecular docking is the most common SBVS technique, involving the computational placement of a ligand into the binding site of a protein. A scoring function is then used to estimate the binding affinity, allowing for the ranking of potential drug candidates.

For this compound, SBVS could be employed to predict its binding mode and affinity to various potential protein targets. This would involve preparing the 3D structure of the compound and docking it into the crystal structures of relevant proteins. The results of such a study would provide valuable insights into the key molecular interactions driving the binding event, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | LYS72 (Backbone NH) | 2.8 |

| Hydrogen Bond | Amine Hydrogen | GLU91 (Side Chain C=O) | 3.1 |

| Hydrophobic Interaction | Cyclopropyl Group | LEU144, VAL80 | - |

| Pi-Stacking | Pyridine Ring | PHE145 | 4.5 |

This table provides a hypothetical example of the types of interactions that could be predicted from a molecular docking study of this compound with a protein kinase, a common class of drug targets.

Fragment-Based Drug Design (FBDD) Strategies for Lead Generation

Fragment-based drug design (FBDD) is a lead generation strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. FBDD offers several advantages over traditional high-throughput screening, including a higher hit rate and the ability to explore chemical space more efficiently.

The this compound scaffold could serve as a starting point for an FBDD campaign. By breaking the molecule down into its constituent fragments (e.g., the chloropyridine core, the cyclopropyl group), it is possible to screen for similar fragments that bind to a target of interest. Once a fragment hit is identified, it can be elaborated by adding functional groups to improve its binding affinity and selectivity.

Table 3: Fragment Library Based on the this compound Scaffold

| Fragment | Molecular Weight (Da) | LogP | Key Features |

| 4-aminopyridine (B3432731) | 94.11 | 0.4 | Aromatic ring, HBA, HBD |

| 3-chloropyridine | 113.54 | 1.3 | Aromatic ring, HBA |

| Cyclopropylamine (B47189) | 57.10 | -0.3 | Hydrophobic group, HBD |

This table illustrates how this compound can be deconstructed into smaller fragments that could be included in a fragment library for FBDD screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

A QSAR study on a series of analogs of this compound would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a predictive model. The resulting QSAR equation would highlight the key structural features that influence biological activity.

Table 4: Example of a QSAR Equation for a Series of Pyridinamine Analogs

pIC50 = 0.5 * LogP - 1.2 * (Molecular Weight/100) + 0.8 * (Number of H-Bond Donors) + 3.5

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | 0.5 | Increased hydrophobicity is associated with higher activity. |

| Molecular Weight | -1.2 | Increased molecular weight is associated with lower activity. |

| Number of H-Bond Donors | 0.8 | Increased number of hydrogen bond donors is associated with higher activity. |

This table presents a hypothetical QSAR equation, illustrating how different molecular descriptors could be correlated with the biological activity (pIC50) of a series of compounds related to this compound.

Structure Activity Relationship Sar and Rational Design in Medicinal Chemistry

Design Principles for Pyridine (B92270) Amine Scaffolds in Lead Generation

The pyridine amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the generation of lead compounds for various therapeutic targets. The 4-aminopyridine (B3432731) core, present in 3-chloro-N-cyclopropylpyridin-4-amine, serves as a versatile and synthetically accessible starting point for building molecular complexity.

Key design principles for employing pyridine amine scaffolds include:

Hydrogen Bonding Capability: The pyridine ring nitrogen and the exocyclic amine group are effective hydrogen bond acceptors and donors, respectively. These interactions are fundamental for anchoring a ligand within a protein's binding site. For instance, in kinase inhibitors, the pyridine scaffold often forms critical hydrogen bonds with the "hinge" region of the enzyme.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein. acs.org

Scaffold Rigidity and Vectorial Projection: The rigid nature of the pyridine ring provides a stable platform from which substituents can be projected in well-defined vectors into the surrounding binding pocket. This allows medicinal chemists to systematically probe the topology of the target site.

The selection of a pyridine amine scaffold is often a strategic choice to balance potency with drug-like properties, providing a robust foundation for further optimization.

Impact of Substituents on Molecular Interactions and Selectivity

On the this compound framework, the chloro and cyclopropyl (B3062369) groups are not mere decorations; they are critical determinants of the compound's potential biological activity and selectivity.

The 3-Chloro Substituent: The placement of a chlorine atom at the 3-position of the pyridine ring has several predictable effects:

Electronic Modulation: As an electron-withdrawing group, chlorine reduces the basicity of the pyridine nitrogen and the exocyclic amine. This can be crucial for optimizing pKa to improve cell permeability or avoid off-target effects.

Steric Influence: The chloro group provides steric bulk, which can be used to achieve selectivity between closely related protein targets by exploiting small differences in the shape of their binding sites.

Lipophilicity: The addition of a chlorine atom generally increases the molecule's lipophilicity, which can enhance membrane permeability and binding affinity through hydrophobic interactions, although excessive lipophilicity can be detrimental to solubility and other properties.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein backbone or a side chain. This is an increasingly recognized strategy for enhancing binding affinity.

The N-Cyclopropyl Substituent: The amine at the 4-position is substituted with a cyclopropyl group, which imparts specific properties discussed further in the next section. Its primary role here is to occupy a specific region of a binding pocket, often a hydrophobic one, and to influence the orientation of the entire molecule. Studies on related pyridine derivatives have shown that the nature of the amine substituent is critical for improving efficacy and pharmacokinetic profiles. researchgate.net

The interplay between these substituents and the core scaffold is a central focus of SAR analysis. By systematically modifying these positions, researchers can map the chemical and steric requirements of the target to enhance potency and selectivity. patsnap.com

Conformational Constraints Imposed by the Cyclopropyl Moiety

The cyclopropyl group is a "versatile player" in medicinal chemistry, frequently incorporated into drug candidates to address various challenges encountered during discovery and development. acs.orgnih.gov Its inclusion in this compound imposes significant and beneficial conformational constraints.

The unique properties and advantages of the cyclopropyl ring are summarized below:

| Property | Description | Benefit in Drug Design |

| Rigidity | The three-membered ring is conformationally locked, preventing the free rotation that would occur with a linear alkyl chain like an ethyl or isopropyl group. | This rigidity reduces the entropic penalty upon binding to a target, as fewer conformations are "frozen out," which can lead to a more favorable binding affinity. acs.orgnih.gov |

| Compactness | It provides a compact source of carbon atoms, acting as a rigid linker or hydrophobic element without excessive bulk. scientificupdate.com | Allows for precise probing of small, defined pockets in a protein binding site. |

| Metabolic Stability | The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to aliphatic chains. acs.orgnih.gov | Can increase the half-life of a compound, improving its pharmacokinetic profile. |

| Unique Electronics | The C-C bonds have enhanced π-character, allowing the ring to interact with aromatic systems or participate in other electronic interactions not typical of simple alkanes. acs.orgnih.govscientificupdate.com | Can be used to mimic a double bond or to fine-tune electronic properties. |

| Lipophilicity | It acts as a lipophilic substituent, potentially improving membrane permeability and affinity for hydrophobic binding pockets. researchgate.net | Helps to optimize the overall ADME profile of the molecule. |

By attaching the cyclopropyl ring directly to the amine in this compound, its orientation relative to the pyridine core is restricted. This pre-organizes the molecule into a specific conformation that may be optimal for binding to its intended biological target, a key principle in rational drug design.

Strategies for Lead Optimization and Compound Development

Once a lead compound like this compound is identified, several strategies can be employed for its optimization into a clinical candidate. These methods aim to improve potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities. patsnap.com

Fragment-Based Drug Discovery (FBDD) is a powerful method for developing lead compounds. In this approach, small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized into more potent leads. researchgate.net

Fragment Growing: One can envision the 3-chloropyridin-4-amine core as an initial fragment hit. The "growing" strategy would involve extending this core by adding substituents to explore adjacent binding pockets. The addition of the cyclopropyl group to the amine is a classic example of fragment growing, where the new group is designed to fit into a specific hydrophobic region of the target, thereby increasing affinity. uni-marburg.de

Fragment Linking: In other scenarios, two different fragments that bind to adjacent sites on a protein can be identified. The linking strategy involves connecting these two fragments with a chemical linker to create a single, high-affinity molecule. researchgate.net The pyridine amine scaffold is an excellent component in such strategies due to its versatile chemistry and ability to serve as a central anchor point.

These computational and synthetic strategies accelerate the design-make-test cycle by focusing on additions that are predicted to be beneficial based on the structure of the target protein. uni-marburg.de

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar chemical and physical properties, leading to comparable biological activity. patsnap.com This strategy is used to fine-tune a molecule's properties, such as improving metabolic stability, altering solubility, or eliminating unwanted side effects.

For a molecule like this compound, several bioisosteric replacements could be considered to optimize its profile:

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| 3-Chloro | -CN, -CH₃, -CF₃ | To modulate electronic properties, size, and lipophilicity. A cyano (-CN) group can act as a hydrogen bond acceptor, while a methyl (-CH₃) group can fill a small hydrophobic pocket. |

| N-Cyclopropyl | Isopropyl, Vinyl, Oxetanyl, gem-Dimethyl | The cyclopropyl group is often considered a bioisostere for a gem-dimethyl group or a vinyl group. scientificupdate.com Replacing it with an isopropyl group would increase conformational flexibility, while an oxetanyl ring could improve solubility. |

| Pyridine Ring | Pyrimidine, Pyridazine, Phenyl | This is known as "scaffold hopping." Changing the core heterocycle can drastically alter properties like pKa, solubility, and metabolic fate while maintaining the key vectors for substituent interactions. acs.org |

These replacements, guided by SAR data and structural knowledge of the target, allow for the systematic optimization of a lead compound's pharmacological and pharmacokinetic profile.

Mechanistic Investigations of 3 Chloro N Cyclopropylpyridin 4 Amine at the Molecular Level Pre Clinical Focus

Biochemical and Biophysical Characterization of Molecular Target Engagement

There is no available research detailing the biochemical and biophysical characterization of molecular target engagement for 3-chloro-N-cyclopropylpyridin-4-amine. Such studies are crucial to confirm direct interaction with a putative target identified in the initial screening phase. Techniques often used for this purpose include surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which provide quantitative data on binding affinity, kinetics, and thermodynamics. Biochemical assays, such as enzyme inhibition assays or receptor binding assays, would be employed to measure the functional consequence of the compound binding to its target. Without an identified target, these characterization studies have not been performed or reported.

Elucidation of Molecular Mechanisms of Action (excluding clinical pharmacology)

The molecular mechanism of action for this compound remains unelucidated in the available scientific literature. Determining the mechanism of action involves understanding the downstream cellular consequences of the compound's interaction with its molecular target. This can include the modulation of signaling pathways, effects on gene expression, or alterations in metabolic processes. Techniques such as Western blotting, quantitative PCR (qPCR), and mass spectrometry-based proteomics are standard methods to investigate these changes. As the molecular target has not been identified, the subsequent mechanistic pathways have not been explored.

Application as Chemical Probes for Cellular Pathways

To date, this compound has not been described or utilized as a chemical probe in published research. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The development of a chemical probe requires extensive characterization, including demonstration of high potency and selectivity for its intended target. Given the lack of information on the molecular target and selectivity of this compound, its application as a tool for studying cellular pathways has not been established.

Study of Interactions with Enzymes or Receptors (non-clinical)

There are no non-clinical studies available in the public domain that investigate the interactions of this compound with specific enzymes or receptors. Broad-based screening against panels of common enzymes and receptors is a standard practice in early-stage drug discovery to identify potential targets and off-target effects. However, the results of any such screens for this particular compound have not been published.

Q & A

Q. Table 1. Comparative Reactivity of Pyridine Derivatives

| Substituent | Reaction Rate (mmol/h) | Yield (%) | Reference |

|---|---|---|---|

| 3-Cl, N-cyclopropyl | 0.12 | 78 | |

| 3-F, N-methyl | 0.09 | 65 |

Q. Table 2. DFT-Calculated vs. Experimental Properties

| Property | DFT (B3LYP) | Experimental | Error (%) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 | 2.4 |

| Ionization Potential (eV) | 8.9 | 9.1 | 2.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.